

A Comparative Crystallographic Analysis of Halogenated Benzamides: Insights for Drug Design

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Fluoro-5-iodoaniline**

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A detailed examination of the crystal structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide provides valuable insights into the subtle yet significant influence of halogen substitution on molecular conformation and intermolecular interactions. This guide offers a comparative analysis of their crystallographic data, intended for researchers, scientists, and drug development professionals engaged in the study of halogenated organic molecules.

The strategic incorporation of halogen atoms, particularly fluorine and iodine, is a cornerstone of modern drug design, influencing key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design and development. While the crystal structure of **3-fluoro-5-iodoaniline** derivatives is of considerable interest, publicly available data is scarce. However, a comprehensive analysis of the closely related structures of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (Compound I) and 3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide (Compound II) offers a robust framework for understanding the structural implications of fluorine and iodine substitution.[\[1\]](#)[\[2\]](#)

Comparative Crystallographic Data

The crystallographic data for compounds I and II reveals significant differences in their solid-state packing and molecular conformation, primarily driven by the distinct nature of the halogen

substituent at the 3-position of the benzamide ring.[2] Both compounds crystallize in the monoclinic space group P2₁/c.[1]

Parameter	3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (I)	3-iodo-N-[2-(trifluoromethyl)phenyl]benzamide (II)
Chemical Formula	C ₁₄ H ₉ F ₄ NO	C ₁₄ H ₉ F ₃ INO
Formula Weight	283.22	375.11
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	8.0258 (2)	8.3536 (4)
b (Å)	39.7598 (12)	7.8991 (4)
c (Å)	7.9941 (3)	19.3409 (9)
β (°)	115.158 (3)	97.432 (4)
Volume (Å ³)	2305.00 (13)	1266.34 (11)
Z	8	4

Table 1: Crystal data and structure refinement for Compounds I and II.[1]

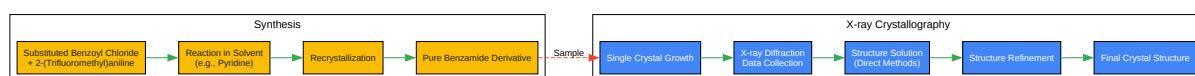
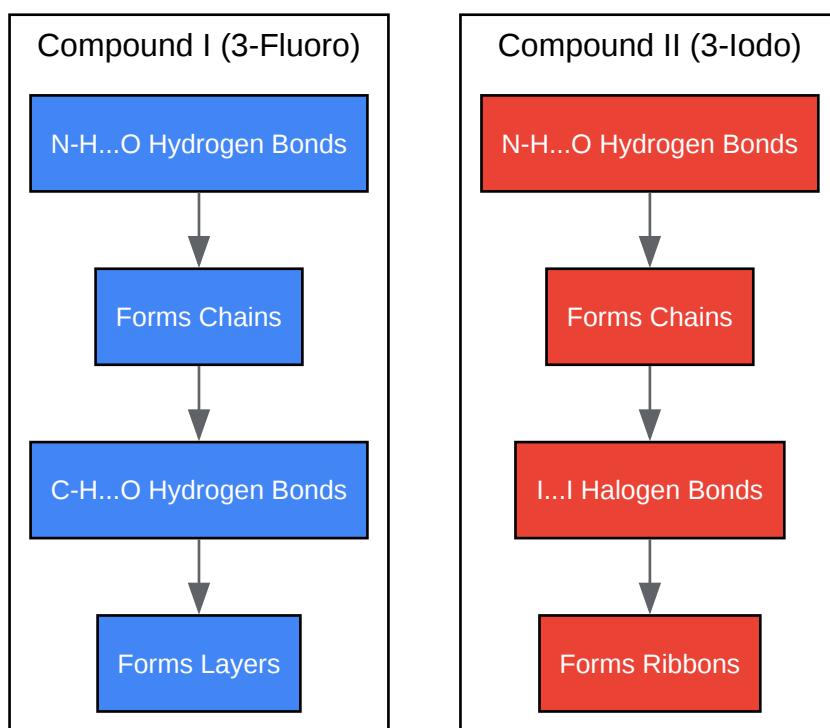
A notable distinction is that the asymmetric unit of Compound I contains two independent molecules (A and B), whereas Compound II has one.[2] This difference in packing is reflected in the dihedral angles between the two benzene rings. In Compound I, these angles are 43.94 (8)° for molecule A and 55.66 (7)° for molecule B.[2] In contrast, Compound II exhibits a much smaller dihedral angle of 12.5 (2)°.[2] This near co-planarity in the iodo-derivative is a significant conformational distinction.

Key Intermolecular Interactions

The supramolecular assembly of these structures is governed by a combination of hydrogen bonding and halogen-specific interactions.

In both compounds, molecules are linked into chains by N—H···O hydrogen bonds.^[2] However, the subsequent packing of these chains differs significantly. In the crystal of Compound I, these chains are linked by C—H···O hydrogen bonds, forming layers.^[2] In contrast, the chains in Compound II are linked via short I···I halogen bonds (3.7797 (5) Å), forming ribbons.^[2] This highlights the role of the larger, more polarizable iodine atom in directing the crystal packing through halogen bonding, an interaction not observed with the smaller, more electronegative fluorine atom.

Intermolecular Interactions Comparison

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References

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- To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Halogenated Benzamides: Insights for Drug Design]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1302147#x-ray-crystallographic-analysis-of-3-fluoro-5-iodoaniline-derivatives>

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